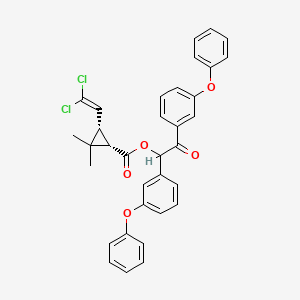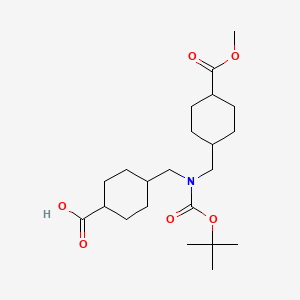
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer Methyl Ester is a synthetic compound with the molecular formula C22H37NO6 and a molecular weight of 411.532 . It is used in various research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer Methyl Ester involves several steps, including the protection of functional groups and the formation of ester bonds. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using automated equipment to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer Methyl Ester is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It is used in the development of pharmaceuticals and as a biochemical marker in clinical studies.
Industry: It is used in the production of high-quality reference materials and proficiency testing
Mécanisme D'action
The mechanism of action of N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer Methyl Ester involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer Methyl Ester can be compared with other similar compounds, such as:
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer: This compound has a similar structure but lacks the methyl ester group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical properties and applications.
Propriétés
Formule moléculaire |
C22H37NO6 |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
4-[[(4-methoxycarbonylcyclohexyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H37NO6/c1-22(2,3)29-21(27)23(13-15-5-9-17(10-6-15)19(24)25)14-16-7-11-18(12-8-16)20(26)28-4/h15-18H,5-14H2,1-4H3,(H,24,25) |
Clé InChI |
ARWLPPHZHWDAPB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CC1CCC(CC1)C(=O)O)CC2CCC(CC2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


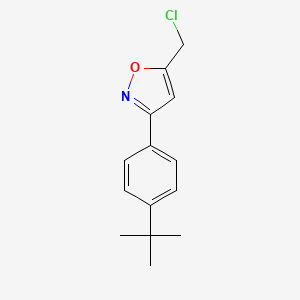
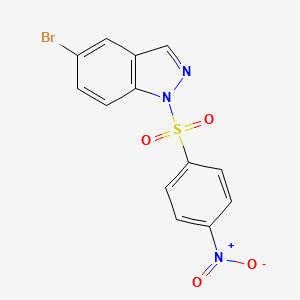
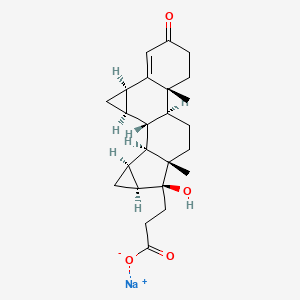
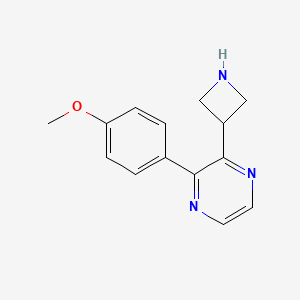
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13853816.png)
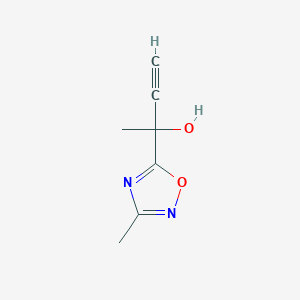
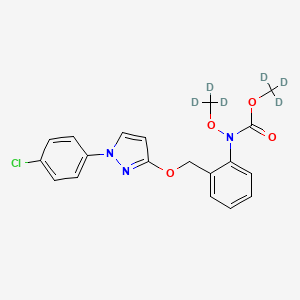
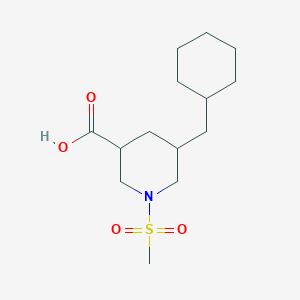
![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)
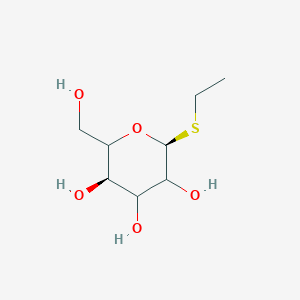
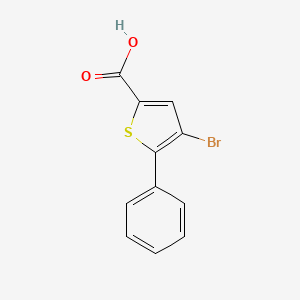
![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
